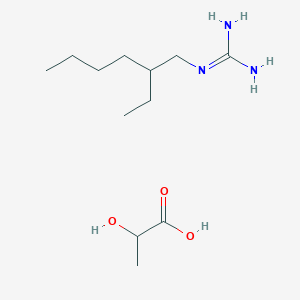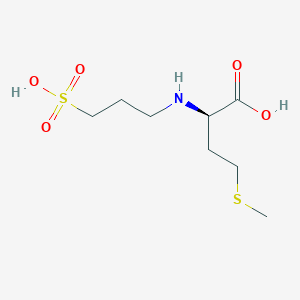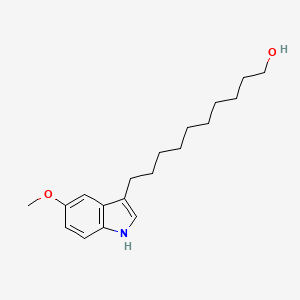
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- is a chemical compound with the molecular formula C₁₀H₇N₃O₂ It is characterized by the presence of a benzonitrile group attached to a pyrazolidinyl ring with two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction typically requires a phase transfer catalyst such as tetrabutylammonium bromide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 135°C, for approximately 4.5 hours, yielding benzonitrile with a high efficiency .
Industrial Production Methods
Industrial production methods for benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- often involve the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact. In this method, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrile and pyrazolidinyl groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- include:
- 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
What sets benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- apart from these similar compounds is its unique combination of the benzonitrile and pyrazolidinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
820238-58-2 |
|---|---|
Molekularformel |
C10H7N3O2 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
4-(3,5-dioxopyrazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-6-7-1-3-8(4-2-7)13-10(15)5-9(14)12-13/h1-4H,5H2,(H,12,14) |
InChI-Schlüssel |
QINHGXJVMVHYAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)





![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)

![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)

![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)

